7-(difluoromethyl)-5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(1,3-THIAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system, and is substituted with difluoromethyl, fluorophenyl, and thiazolyl groups. These substitutions contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(1,3-THIAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Substitution with Fluorophenyl and Thiazolyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions or cross-coupling reactions using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(1,3-THIAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(1,3-THIAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(1,3-THIAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(METHYL)-5-(4-FLUOROPHENYL)-N~3~-(1,3-THIAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
- 7-(CHLOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(1,3-THIAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Uniqueness
The presence of the difluoromethyl group in 7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(1,3-THIAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H10F3N5OS |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
7-(difluoromethyl)-5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H10F3N5OS/c18-10-3-1-9(2-4-10)12-7-13(14(19)20)25-15(23-12)11(8-22-25)16(26)24-17-21-5-6-27-17/h1-8,14H,(H,21,24,26) |
InChI Key |
OZGKWFYHPXDJQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=NC=CS4)F |
Origin of Product |
United States |
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